4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol is a heterocyclic compound characterized by its unique structure, which combines furoquinoline and hydroxyl functionalities. Its molecular formula is , with a molecular weight of approximately 245.23 g/mol . The compound features two methoxy groups at the 4 and 7 positions of the furoquinoline framework, contributing to its chemical properties and biological activities.
The reactivity of 4,7-dimethoxyfuro[2,3-b]quinolin-8-ol can be attributed to its functional groups. It can undergo various reactions typical for quinoline derivatives, including:
These reactions make it a versatile compound in organic synthesis and medicinal chemistry.
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol exhibits a range of biological activities. Research indicates that compounds with similar structures possess antifungal and antibacterial properties. For instance, related furoquinoline derivatives have been studied for their potential as antimicrobial agents . Additionally, the presence of hydroxyl and methoxy groups may enhance its bioactivity through mechanisms such as reactive oxygen species generation or enzyme inhibition.
Several synthetic routes have been developed for the preparation of 4,7-dimethoxyfuro[2,3-b]quinolin-8-ol. Common methods include:
These methods allow for the efficient synthesis of this compound in laboratory settings.
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol has potential applications in various fields:
Studies on the interactions of 4,7-dimethoxyfuro[2,3-b]quinolin-8-ol with biological targets are essential for understanding its mechanism of action. Interaction studies often focus on:
Such studies are crucial for evaluating its therapeutic potential and safety profile.
Several compounds share structural similarities with 4,7-dimethoxyfuro[2,3-b]quinolin-8-ol. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Methoxyfuro[2,3-b]quinoline | Furoquinoline | Lacks additional methoxy group |
| 8-Hydroxyquinoline | Quinoline | Contains only one hydroxyl group |
| 4-Hydroxy-2(1H)-quinolone | Quinoline derivative | Different substitution pattern |
| Clauphenamide A | Furoquinoline derivative | Contains a distinct vinyl group |
These compounds differ primarily in their substitution patterns and functional groups, which influence their biological activity and chemical reactivity.
Furoquinoline alkaloids emerged as a chemically distinct class in the mid-20th century, with early isolation efforts focused on plants within the Rutaceae family. Dictamnine, first identified in Dictamnus albus in 1952, established the foundational furo[2,3-b]quinoline framework consisting of a fused quinoline core and furan ring. The 1960s–1980s witnessed systematic exploration of synthetic routes, exemplified by Shanmugam et al.’s work on dihydrofuro[2,3-b]quinolines via 2-quinolone-3-acetic acid intermediates. These efforts laid the groundwork for understanding structure-activity relationships (SAR), particularly the impact of oxygenation patterns on bioactivity.
The therapeutic potential of furoquinolines became evident through studies on antimicrobial and acetylcholinesterase inhibitory properties. For instance, γ-fagarine demonstrated dose-dependent antiplasmodial activity against Plasmodium falciparum (IC₅₀ = 2.1 μM), while skimmianine showed selective inhibition of butyrylcholinesterase (63.4% at 100 μM). These findings positioned furoquinolines as lead structures for neurodegenerative and infectious disease research.
The pharmacological profile of furoquinolines is exquisitely sensitive to substituent positioning. Comparative analyses reveal that:
Methoxy Group Orientation:
Hydroxyl Group Positioning:
Ring System Modifications:
Synthetic strategies for manipulating substitution patterns include:
The compound 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol occupies a unique niche in this chemical landscape. Its 8-hydroxyl group differentiates it from the 8-methoxy configuration prevalent in natural analogs, offering opportunities to study how polarity at this position influences target engagement. Preliminary quantum mechanical calculations indicate the 8-OH group participates in intramolecular hydrogen bonding with the quinoline nitrogen, potentially stabilizing a bioactive conformation.
The furoquinoline scaffold is typically assembled via cyclocondensation or cycloaddition reactions. A prominent method involves the metal-free [4 + 2] cycloaddition of aza-o-quinone methides with furans, which enables the formation of dihydro- or tetrahydrofuroquinoline intermediates. This approach, reported by Lei et al., achieves regioselective dearomatization of furans under mild conditions, yielding products with up to 92% efficiency [2]. The reaction proceeds through a concerted mechanism, avoiding metal catalysts and preserving functional group compatibility (Table 1).
Table 1: Comparison of Traditional Ring-Closure Methods
| Method | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| [4 + 2] Cycloaddition | Aza-o-quinone methides | RT, 12–24 h | 75–92 | [2] |
| Multi-Step Nitration | 3,4-Dimethoxyacetophenone | HNO₃, 90–100°C | 68 | [3] |
| Reductive Cyclization | o-Acylanilines | In(OTf)₃, 120°C | 82 | [5] |
An alternative route described in patent CN106008336A employs a nitration-condensation-reduction sequence starting from 3,4-dimethoxyacetophenone. Nitration at the 2-position followed by condensation with N,N-dimethylformamide dimethyl acetal generates a nitro-substituted propenone intermediate, which undergoes catalytic hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline [3]. While this method offers scalability, the harsh nitration conditions (90–100°C) limit compatibility with sensitive functional groups.
Recent advances in catalysis have enabled precise functionalization of methoxy groups. The indium-catalyzed annulation of o-acylanilines with methoxy-substituted heteroarenes exemplifies this progress. As demonstrated by John et al., In(OTf)₃ facilitates tandem N–C and C–C bond formation, constructing the quinoline core while retaining methoxy substituents [5]. This method achieves 82% yield for indolo[3,2-b]quinolines, with potential applicability to furoquinolines.
Pt-SnOₓ/Al₂O₃ catalysts have also emerged for reductive N-methylation using methanol as a dual hydrogen and methyl source [6]. Although initially developed for quinolines, this system could adapt to methoxy group methylation in furoquinolines. Kinetic studies reveal that methanol dehydrogenation is rate-limiting, with SnOₓ enhancing Pt’s ability to cleave C–H bonds [6].
Table 2: Catalytic Systems for Methoxy Functionalization
| Catalyst | Reaction Type | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| In(OTf)₃ | Annulation | o-Acylanilines | 82 | [5] |
| Pt-SnOₓ/Al₂O₃ | Reductive Methylation | Quinoline | 89 | [6] |
| Sc(OTf)₃ | Friedel-Crafts Alkylation | Furans | 78 | [4] |
The C-8 hydroxyl group in 4,7-dimethoxyfuro[2,3-b]quinolin-8-ol presents unique reactivity for chemoselective derivatization. Esterification using acyl chlorides in the presence of methoxy groups has been achieved via kinetic control. For instance, treatment with acetyl chloride in pyridine at 0°C selectively acetylates the hydroxyl group with 94% efficiency, leaving methoxy substituents intact [1].
Protection strategies employing tert-butyldimethylsilyl (TBS) groups further enable sequential functionalization. The TBS ether, formed under mild conditions (imidazole, DMF, 25°C), withstands subsequent methoxy deprotection steps using BBr₃ [3]. Post-derivatization, fluoride-mediated cleavage (e.g., TBAF) regenerates the hydroxyl group without side reactions.
Table 3: Chemoselective Modifications at C-8 Hydroxyl
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | 8-Acetate | Pyridine, 0°C | 94 | [1] |
| TBSCl | 8-TBS ether | Imidazole, DMF | 88 | [3] |
| POCl₃ | 8-Phosphate | PCl₃, 60°C | 76 | [5] |
The pharmacological evaluation of 4,7-dimethoxyfuro[2,3-b]quinolin-8-ol analogues has demonstrated significant cytotoxic activity against triple-negative breast cancer cell lines, representing a promising therapeutic avenue for this aggressive cancer subtype. Triple-negative breast cancer, characterized by the absence of estrogen receptor, progesterone receptor, and human epidermal growth factor receptor 2, presents substantial therapeutic challenges due to limited targeted treatment options [1].
Furoquinoline derivatives have shown remarkable selectivity and potency against triple-negative breast cancer models. The pyrrolo[3,4-b]-quinolin-9-amine compound FZU-0038-056, structurally related to 4,7-dimethoxyfuro[2,3-b]quinolin-8-ol, exhibited potent cytotoxic activity with half-maximal inhibitory concentration values of 3.0 micromolar against HCC1937 cells, 6.0 micromolar against HCC1806 cells, 8.0 micromolar against MDA-MB-231 cells, and 9.0 micromolar against MDA-MB-468 cells [2]. These findings indicate that the structural modifications within the furoquinoline scaffold can significantly enhance anticancer potency against triple-negative breast cancer cell lines.
The mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Research has demonstrated that furoquinoline analogues reduce the expression levels of anti-apoptotic proteins, including B-cell lymphoma 2, myeloid cell leukemia 1, and X-linked inhibitor of apoptosis protein [2]. The compounds induce the cleavage of caspase-3 and poly(adenosine diphosphate-ribose) polymerase, confirming activation of the intrinsic apoptotic pathway [2].
Comparative analysis reveals that maculine, another furoquinoline alkaloid, demonstrated an inhibitory concentration of 30.14 micromolar against MDA-MB-231 cells, while showing enhanced potency against the drug-resistant variant MDA-MB-231/BCRP with an inhibitory concentration of 65.01 micromolar [3]. This differential activity profile suggests that structural modifications within the furoquinoline framework can influence both potency and selectivity against specific cancer cell phenotypes.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| FZU-0038-056 | HCC1937 | 3.0 | Bcl-2 suppression, caspase-3 activation [2] |
| FZU-0038-056 | HCC1806 | 6.0 | Mitochondrial apoptosis pathway [2] |
| FZU-0038-056 | MDA-MB-231 | 8.0 | PARP cleavage, intrinsic apoptosis [2] |
| FZU-0038-056 | MDA-MB-468 | 9.0 | Anti-apoptotic protein downregulation [2] |
| Maculine | MDA-MB-231 | 30.14 | Apoptosis induction [3] |
The evaluation of 4,7-dimethoxyfuro[2,3-b]quinolin-8-ol analogues against drug-resistant cancer cell lines reveals their potential to overcome multidrug resistance mechanisms. Drug resistance represents a major obstacle in cancer chemotherapy, primarily mediated by adenosine triphosphate-binding cassette transporters such as P-glycoprotein and breast cancer resistance protein [4].
Furoquinoline alkaloids have demonstrated remarkable activity against multidrug-resistant cancer cell lines. Montrofoline, a naturally occurring furoquinoline alkaloid, exhibited exceptional potency against the drug-sensitive CCRF-CEM leukemia cell line with an inhibitory concentration of 0.24 micromolar, while maintaining significant activity against the multidrug-resistant CEM/ADR5000 cell line with an inhibitory concentration of 31.58 micromolar [3]. This represents a resistance factor of approximately 132-fold, indicating that while resistance mechanisms do affect activity, the compounds retain substantial cytotoxic potential.
The benzophenanthridine-related compound maculine showed differential activity profiles between drug-sensitive and drug-resistant cell lines. Against the CCRF-CEM leukemia cell line, maculine demonstrated an inhibitory concentration of 0.30 micromolar, while against the multidrug-resistant CEM/ADR5000 variant, the inhibitory concentration increased to 20.37 micromolar [3]. This 68-fold difference in potency suggests that specific structural features within the furoquinoline scaffold may influence the interaction with drug efflux pumps.
Skimmianine, a furoquinoline alkaloid, exhibited interesting selectivity patterns against drug-resistant nasopharyngeal cancer cell lines. The compound showed an inhibitory concentration of 10.8 micromolar against the drug-sensitive KB-V1- cell line and 17.0 micromolar against the drug-resistant KB-V1+ cell line [5]. This relatively modest 1.6-fold difference indicates that certain furoquinoline structures may be less susceptible to common resistance mechanisms.
The comparative analysis of kokusaginine activity revealed significant variation in potency across different drug-resistant phenotypes. Against the BC1 breast cancer cell line, kokusaginine demonstrated exceptional potency with an inhibitory concentration of 3.0 micromolar, while showing reduced activity against the drug-resistant KB-V1+ cells with an inhibitory concentration of 17.0 micromolar and further reduced activity against KB-V1- cells with an inhibitory concentration of 55.6 micromolar [5].
| Compound | Drug-Sensitive Cell Line | IC50 (μM) | Drug-Resistant Cell Line | IC50 (μM) | Resistance Factor |
|---|---|---|---|---|---|
| Montrofoline | CCRF-CEM | 0.24 [3] | CEM/ADR5000 | 31.58 [3] | 132-fold |
| Maculine | CCRF-CEM | 0.30 [3] | CEM/ADR5000 | 20.37 [3] | 68-fold |
| Maculine | MDA-MB-231 | 30.14 [3] | MDA-MB-231/BCRP | 65.01 [3] | 2.2-fold |
| Skimmianine | KB-V1- | 10.8 [5] | KB-V1+ | 17.0 [5] | 1.6-fold |
| Kokusaginine | BC1 | 3.0 [5] | KB-V1+ | 17.0 [5] | 5.7-fold |
The comprehensive evaluation of 4,7-dimethoxyfuro[2,3-b]quinolin-8-ol analogues across diverse neoplastic cell line panels demonstrates their broad-spectrum anticancer activity with varying degrees of selectivity. This extensive pharmacological profiling provides crucial insights into the structure-activity relationships and therapeutic potential of furoquinoline-based compounds.
Dictamnine, a prototypical furoquinoline alkaloid, exhibits remarkable variation in potency across different cancer cell types. Against cervical cancer HeLa cells, dictamnine demonstrated an inhibitory concentration of 12.6 micromolar, while showing significantly reduced activity against nasopharyngeal KB cells with an inhibitory concentration of 103 micromolar [5]. This 8.2-fold difference in potency indicates that cellular context and specific molecular characteristics significantly influence compound efficacy. Notably, dictamnine showed exceptional potency against the c-Met-dependent EBC-1 lung cancer cell line with an inhibitory concentration of 2.811 micromolar [6].
The evaluation of haplopine across different cancer cell lines revealed moderate to high potency. Against HeLa cervical cancer cells, haplopine demonstrated an inhibitory concentration below 50 micromolar, specifically measured at 45 micromolar [5]. This activity profile positions haplopine as a moderately active furoquinoline alkaloid with potential for further structural optimization.